VE607

SARS-CoV-2 Entry Inhibitor Pseudovirus Neutralization

VE607 is a small molecule entry inhibitor that stabilizes the SARS-CoV-2 Spike RBD in the ‘up’ conformation, blocking ACE2 binding. It delivers validated, low-micromolar activity against a wide panel of major variants (D614G, Alpha, Beta, Gamma, Delta, Omicron BA.1/BA.2). With a defined selectivity index (SI=9.4) and demonstrated in vivo efficacy (37-fold lung viral load reduction), VE607 is an essential reference standard and positive control for high-throughput screening, biophysical assays, and analog development programs. Procure VE607 to ensure consistent, mechanism-based antiviral results.

Molecular Formula C22H36N2O4
Molecular Weight 392.5 g/mol
Cat. No. B5059639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVE607
Molecular FormulaC22H36N2O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O
InChIInChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2
InChIKeyPQZRNQWHTLRBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VE607 as a Broad-Spectrum SARS-CoV-2 Spike Entry Inhibitor


VE607 is a small molecule entry inhibitor originally identified in a chemical genetics screen targeting SARS-CoV [1]. It functions by binding to the Spike glycoprotein's receptor-binding domain (RBD), stabilizing it in the "up" conformation, which disrupts the critical interaction with the host ACE2 receptor [2]. Its primary scientific value lies in its validated broad-spectrum activity against multiple SARS-CoV-2 variants of concern, including D614G, Alpha, Beta, Gamma, Delta, and Omicron sub-lineages BA.1 and BA.2 [3]. The compound, a mixture of three stereoisomers, exhibits potent antiviral activity in the low micromolar range [4].

The Critical Specificity of VE607 Against a Moving Viral Target


Generic substitution with other SARS-CoV entry inhibitors is not scientifically justifiable due to VE607's unique and validated binding mechanism at the RBD-ACE2 interface and its demonstrated broad spectrum of activity across a panel of evolutionarily distinct SARS-CoV-2 variants [1]. While other inhibitors like SSAA09E2 target the S protein-ACE2 interaction, their activity against the evolving landscape of SARS-CoV-2 variants is not as well-characterized [2]. Direct comparative data reveals that VE607's antiviral potency and selectivity profile differ significantly from other in-class molecules, making it the preferred reference compound for studying RBD-stabilization and for developing next-generation entry inhibitors [3].

Quantitative Differentiation of VE607 from Key Comparators and Analogs


VE607's Broad-Spectrum Antiviral Activity Across SARS-CoV-2 Variants

VE607 demonstrates potent and consistent inhibition across a broad panel of SARS-CoV-2 variants, a key differentiator from many first-generation entry inhibitors. It inhibits pseudoviral particles bearing Spikes from major Variants of Concern (VOCs) including D614G, Alpha, Beta, Gamma, Delta, and Omicron (BA.1, BA.2) with low micromolar IC50 values [1]. While the original SARS-CoV pseudovirus entry EC50 was 3 μM and plaque formation IC50 was 1.6 μM [2], VE607 maintained comparable or better potency against most SARS-CoV-2 variants, such as an IC50 of 1.8 μM against D614G and 3.0 μM against Omicron BA.1 pseudoviruses [1].

SARS-CoV-2 Entry Inhibitor Pseudovirus Neutralization

Comparative Selectivity Index Reveals VE607's Unique Therapeutic Window

A direct comparison of selectivity indices (SI) for small molecules targeting the ACE2:S1 RBD interaction reveals that VE607 possesses a lower but more precisely defined SI (9.4) compared to Emodin (SI=90) [1]. This is a critical differentiator. The lower SI for VE607 is not an indication of inferiority but rather reflects its more potent, mechanism-based activity, which is validated by its consistent IC50 values across multiple variants and in vivo efficacy [2]. In contrast, the high SI of compounds like Emodin may be driven by pleiotropic, non-specific cellular effects rather than a pure, target-specific antiviral mechanism.

Selectivity Index Cytotoxicity Therapeutic Window

Validated In Vivo Efficacy: Quantified Viral Load Reduction in the Lung

VE607 demonstrates meaningful in vivo activity, a key validation point not available for many entry inhibitors. In a prophylactic treatment model using K18-hACE2 transgenic mice, VE607 did not prevent mortality but significantly reduced SARS-CoV-2 viral replication in the lungs by 37-fold compared to vehicle-treated controls [1]. This quantifiable reduction in viral burden establishes VE607 as a validated tool compound for studying the role of viral entry inhibition in a physiological context and provides a critical benchmark for evaluating the in vivo potency of newly developed analogs like DY-III-281 [2].

In Vivo Efficacy Viral Load K18-hACE2 Mouse Model

Structural Mechanism: Unique Stabilization of the Spike RBD 'Up' Conformation

Single-molecule Förster resonance energy transfer (smFRET) analysis reveals that VE607 specifically binds to the RBD-ACE2 interface and uniquely stabilizes the Spike protein's RBD in its 'up' conformation [1]. This mechanism is distinct from many neutralizing antibodies which often lock the RBD 'down' or target other epitopes. The stabilization effect is quantifiable: in the absence of VE607, the RBD of the SARS-CoV-2 S protein (D614G) is in the 'down' conformation 63% of the time. The addition of VE607 shifts this equilibrium, decreasing the 'down' state to 35% and increasing the 'up' state, effectively 'locking' the RBD in a conformation that prevents ACE2 binding [1]. This contrasts with the comparator SSAA09E2, which showed no such stabilizing effect on the RBD conformation in DSF assays [2].

Mechanism of Action smFRET RBD Stabilization

Defined Research Applications for VE607 Based on Validated Evidence


A Reference Pan-Variant Inhibitor for SARS-CoV-2 Pseudovirus Neutralization Assays

Based on its validated and published IC50 values against a broad panel of major SARS-CoV-2 variants (including D614G, Alpha, Beta, Gamma, Delta, and Omicron BA.1/BA.2), VE607 serves as an essential reference standard and positive control for high-throughput screening (HTS) of new entry inhibitors and for profiling the activity of neutralizing antibodies across different Spike variants [1]. Its consistent low-micromolar activity ensures assay robustness and comparability across studies.

A Tool Compound for Biophysical Studies of Spike RBD Conformational Dynamics

The unique and quantifiable stabilization of the Spike RBD 'up' conformation by VE607, as demonstrated by smFRET, makes it an indispensable tool for biophysical studies [1]. Researchers can use VE607 as a positive control to establish assays for identifying other small molecules that modulate Spike conformation, to calibrate single-molecule experiments, and to investigate the allosteric mechanisms governing RBD exposure and viral entry.

A Benchmark Scaffold for the Rational Design of Next-Generation SARS-CoV-2 Entry Inhibitors

VE607 serves as the foundational lead compound (parent molecule) for a new class of SARS-CoV-2 entry inhibitors [1]. Its known in vivo efficacy profile (37-fold lung viral load reduction) and defined mechanism of action provide a critical benchmark against which the improved potency, PK/PD properties, and efficacy of next-generation analogs (e.g., DY-III-281) are quantitatively measured and reported [2].

A Target-Selective Control for Cytotoxicity and Off-Target Studies in Antiviral Screening

The documented selectivity index (SI=9.4) for VE607 provides a clear, quantitative reference for distinguishing specific, mechanism-based antiviral activity from non-specific cellular toxicity [1]. In screening campaigns, VE607 can be used alongside other control compounds (e.g., Emodin, with a higher SI) to help interpret hit compounds' mechanisms and prioritize those with a more targeted, receptor-binding inhibition profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for VE607

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.